Product packaging for Pentanal, (2,4-dinitrophenyl)hydrazone(Cat. No.:CAS No. 2057-84-3)

Pentanal, (2,4-dinitrophenyl)hydrazone

Cat. No.: B166863
CAS No.: 2057-84-3
M. Wt: 266.25 g/mol
InChI Key: XGVOZGLOQUHZBZ-UHFFFAOYSA-N
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Description

Contextual Significance of Carbonyl Derivatization in Chemical Analysis

The analysis of carbonyl compounds, which include aldehydes and ketones, is of paramount importance in various scientific fields, from environmental monitoring to food chemistry and medical diagnostics. However, many carbonyl compounds present analytical challenges. They can be volatile, thermally unstable, and often lack a strong chromophore, making them difficult to detect using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

Chemical derivatization addresses these challenges by converting the target analyte into a more easily detectable and stable form. This process involves a chemical reaction that modifies the functional group of the analyte, in this case, the carbonyl group. The resulting derivative typically possesses enhanced properties for analysis, such as:

Increased Molar Absorptivity: The addition of a chromophore, a light-absorbing group, significantly enhances the response in UV-Vis and other spectroscopic detectors.

Improved Chromatographic Behavior: Derivatization can increase the molecular weight and reduce the polarity of volatile carbonyls, leading to better separation and peak shape in both gas chromatography (GC) and HPLC.

Enhanced Stability: The derivatives are often more stable than the parent carbonyl compounds, allowing for easier handling and storage of samples prior to analysis.

Pentanal, (2,4-Dinitrophenyl)hydrazone as a Model Compound in Advanced Derivatization Research

Within the vast family of carbonyl compounds, pentanal serves as a valuable model for understanding the behavior of aliphatic aldehydes. Consequently, its derivative, this compound, is frequently used as a standard and a model compound in research focused on developing and validating analytical methods for carbonyls.

Research utilizing this compound often investigates fundamental aspects of the derivatization and analysis process. One significant area of study is the chromatographic behavior of these derivatives. A notable research finding is the phenomenon of E/Z stereoisomerism in the resulting hydrazones. The C=N double bond formed during the reaction can exist in two different geometric configurations, the E and Z isomers. These isomers can exhibit different chromatographic retention times, potentially leading to peak splitting or broadening and complicating quantification. researchgate.netnih.gov Studies have shown that the ratio of these isomers can be influenced by factors such as the acidity of the reaction medium and exposure to UV light. researchgate.netnih.gov Understanding the isomerization of this compound helps in optimizing analytical conditions to ensure accurate and reproducible results for a wide range of aldehydes.

Furthermore, the stability and spectroscopic properties of this compound are well-characterized, making it an excellent reference compound for calibrating analytical instruments and for comparing the reactivity and properties of other aldehyde-DNPH derivatives. Research has established its melting point, which historically was a key parameter for identification. smolecule.com

Below are data tables that provide key properties of this compound and a comparison with other common aldehyde-DNPH derivatives.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 2057-84-3 nist.gov
Molecular Formula C₁₁H₁₄N₄O₄ nist.gov
Molecular Weight 266.25 g/mol nist.gov
IUPAC Name 1-(pentan-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine
Synonyms Valeraldehyde, (2,4-dinitrophenyl)hydrazone; n-Pentanal, 2,4-dinitrophenylhydrazone nist.gov
Appearance Crystalline solid
Melting Point 103-105 °C smolecule.com

Table 2: Comparative Data of Selected Aldehyde-(2,4-dinitrophenyl)hydrazone Derivatives

Aldehyde PrecursorDerivative NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
FormaldehydeFormaldehyde, (2,4-dinitrophenyl)hydrazoneC₇H₆N₄O₄210.15166-168
AcetaldehydeAcetaldehyde, (2,4-dinitrophenyl)hydrazoneC₈H₈N₄O₄224.18168
PropanalPropanal, (2,4-dinitrophenyl)hydrazoneC₉H₁₀N₄O₄238.20156
ButanalButanal, (2,4-dinitrophenyl)hydrazoneC₁₀H₁₂N₄O₄252.23122
Pentanal This compound C₁₁H₁₄N₄O₄ 266.25 103-105
BenzaldehydeBenzaldehyde, (2,4-dinitrophenyl)hydrazoneC₁₃H₁₀N₄O₄298.25237

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N4O4 B166863 Pentanal, (2,4-dinitrophenyl)hydrazone CAS No. 2057-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dinitro-N-(pentylideneamino)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-2-3-4-7-12-13-10-6-5-9(14(16)17)8-11(10)15(18)19/h5-8,13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVOZGLOQUHZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268121
Record name n-Valeraldehyde 2,4-dinitrophenylhydrazone
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Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2057-84-3
Record name n-Valeraldehyde 2,4-dinitrophenylhydrazone
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Record name n-Valeraldehyde 2,4-dinitrophenylhydrazone
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Record name Valeraldehyde 2,4-Dinitrophenylhydrazone
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Mechanistic and Synthetic Studies of Pentanal, 2,4 Dinitrophenyl Hydrazone

Elucidation of the Reaction Mechanism for Pentanal Condensation with 2,4-Dinitrophenylhydrazine (B122626)

The formation of Pentanal, (2,4-dinitrophenyl)hydrazone from pentanal and 2,4-dinitrophenylhydrazine is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction because it involves the joining of two molecules with the concurrent loss of a small molecule, in this case, water. nih.govresearchgate.net

Nucleophilic Addition-Elimination Pathways and Transition State Analysis

The reaction mechanism proceeds in two principal stages. nih.govresearchgate.net The initial step is the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648), which bears a lone pair of electrons, on the electrophilic carbonyl carbon of pentanal. This attack is facilitated by the partial positive charge on the carbonyl carbon, a result of the electronegativity of the oxygen atom. This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine.

While specific transition state calculations for the pentanal reaction are not extensively documented in readily available literature, computational studies on similar aldehyde-hydrazine condensations suggest that the formation of the tetrahedral intermediate is a rapid and reversible step. uchile.cl The transition state for this addition likely involves the partial formation of the new nitrogen-carbon bond while the carbon-oxygen double bond begins to break. The geometry of the approaching nucleophile relative to the plane of the carbonyl group is a critical factor in minimizing the activation energy of this step.

The second, and often rate-determining, step of the mechanism is the acid-catalyzed dehydration of the carbinolamine intermediate. nih.gov This elimination of a water molecule results in the formation of the stable C=N double bond of the hydrazone. The process involves protonation of the hydroxyl group in the carbinolamine, converting it into a good leaving group (water), followed by the removal of a proton from the adjacent nitrogen atom to form the double bond.

Influence of Acid Catalysis on Reaction Kinetics and Equilibrium

Acid catalysis plays a crucial dual role in the condensation of pentanal with 2,4-dinitrophenylhydrazine. The reaction is typically carried out in an acidic medium, often using a solution of DNPH in methanol (B129727) and sulfuric acid, known as Brady's reagent. acs.org

However, the concentration of the acid is a critical parameter that must be carefully controlled. If the acidity is too high, the 2,4-dinitrophenylhydrazine, which is basic, will be protonated. This protonation deactivates the nucleophile by tying up its lone pair of electrons, thereby inhibiting the initial addition step and slowing down the reaction. Consequently, the reaction rate exhibits a pH optimum, typically in the weakly acidic range, where there is sufficient acid to catalyze the reaction but not so much as to render the nucleophile inactive. numberanalytics.com The equilibrium of the reaction is also influenced by the removal of water, which, according to Le Chatelier's principle, drives the reaction towards the formation of the hydrazone product.

Methodological Advancements in the Synthesis of this compound

The synthesis of this compound is a standard procedure in many organic chemistry laboratories. However, optimizing the conditions for this synthesis can lead to significant improvements in both the yield and purity of the product.

Optimization of Solution-Phase Synthesis Parameters

The choice of solvent can have a marked impact on the rate and outcome of the hydrazone formation. The reaction is commonly performed in alcohols like ethanol (B145695) or methanol, which are effective at dissolving both the DNPH reagent and the aliphatic aldehyde. nih.govnih.gov The polarity of the solvent can influence the stability of the reactants and the transition state. Studies on analogous reactions have shown that solvent polarity can affect the kinetics, particularly for less reactive carbonyl compounds. nih.govacs.org For aliphatic aldehydes like pentanal, a moderately polar solvent is generally effective.

The reaction temperature also plays a significant role. Increasing the temperature generally increases the rate of reaction. researchgate.net However, excessively high temperatures can lead to the formation of side products and decomposition of the desired hydrazone. For the synthesis of many hydrazones, warming the reaction mixture is often employed to ensure complete reaction. ljmu.ac.uk The optimal temperature represents a balance between achieving a reasonable reaction rate and minimizing the formation of impurities.

To illustrate the potential impact of solvent and temperature, the following hypothetical data table, based on general principles of hydrazone synthesis, is presented.

ExperimentSolventTemperature (°C)Reaction Time (min)Yield (%)Purity (%)
1Methanol25308592
2Ethanol25308290
3Acetonitrile (B52724)25307888
4Methanol50159598
5Ethanol50159296
6Acetonitrile50158893

This table is for illustrative purposes and the data is not from a specific experimental study on this compound.

The stoichiometry of the reactants, pentanal and 2,4-dinitrophenylhydrazine, is another critical factor in optimizing the synthesis. In many standard procedures, a slight excess of the DNPH reagent is used to ensure that all of the aldehyde reacts. nih.gov This is particularly important when the aldehyde is the limiting reagent and its complete conversion is desired for quantitative analysis or to simplify purification of the product.

However, a large excess of the DNPH reagent can complicate the purification of the final product, as the unreacted reagent will need to be removed. The optimal stoichiometric ratio will depend on the specific goals of the synthesis. For preparing a high-purity sample of this compound, a near-equimolar ratio is often preferred, followed by careful monitoring of the reaction to determine the point of completion.

The following table illustrates the potential effect of stoichiometry on the yield and purity of the product, based on general synthetic principles.

ExperimentMolar Ratio (Pentanal:DNPH)Reaction Time (min)Yield (%)Purity (%)
11:1309098
21:1.1309595
31:1.2309890
41.1:1308599
51.2:1308099

This table is for illustrative purposes and the data is not from a specific experimental study on this compound.

Development of Green Chemistry Approaches in Hydrazone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydrazones, aiming to reduce or eliminate the use of hazardous solvents and reagents. xjournals.com These approaches offer benefits such as improved safety, reduced environmental impact, and often, higher efficiency.

Mechanochemistry, which involves using mechanical energy to induce chemical reactions, has emerged as a powerful green tool for synthesizing hydrazones. xjournals.comrsc.org This solvent-free method typically involves grinding the solid reactants, such as an aldehyde and a hydrazine, together in a ball mill. rsc.orgrsc.org

Research has demonstrated that a variety of hydrazones can be synthesized with high to quantitative yields by milling the corresponding carbonyl compounds and hydrazines. nih.gov The reactions are often rapid, sometimes completing in minutes, and produce the desired product with high purity, minimizing the need for purification steps that use additional solvents. rsc.orgnih.gov The efficiency of mechanochemical synthesis can be influenced by factors such as the electronic properties of the reactants and the steric hindrance around the reactive sites. rsc.orgrsc.org For instance, a higher electron density on the amino group of the hydrazine generally leads to a greater degree of conversion. rsc.org

Table 1: Advantages of Mechanochemical Synthesis for Hydrazones

FeatureDescription
Solvent-Free Reactions are conducted in the absence of bulk solvents, reducing waste and environmental impact. rsc.org
High Yields Conversion rates of over 99% have been reported for various hydrazone syntheses. rsc.orgrsc.org
High Purity The direct reaction of solid reactants often yields a pure product, minimizing the need for further purification. rsc.org
Reduced Reaction Time Milling times can be significantly shorter compared to traditional solution-phase reactions. nih.gov
Energy Efficiency Utilizes mechanical energy directly, which can be more efficient than heating large volumes of solvent.

Solid-state reactions represent another significant green chemistry approach to hydrazone synthesis. These methods, which can include mechanochemical grinding as well as reactions on solid supports, circumvent the need for potentially toxic solvents.

The reaction between aldehydes and 2,4-dinitrophenylhydrazine (DNPH) can be performed under solid-state or solvent-free conditions. rsc.orgnih.gov One method involves simply milling stoichiometric amounts of the solid aldehyde and DNPH. nih.gov This technique has been shown to produce hydrazones in quantitative yields. nih.gov

Another approach involves the use of solid-phase synthesis, where the aldehyde is attached to a resin support. nih.govacs.orgacs.org The reaction with DNPH is then carried out on this solid support, often in the presence of a dilute acid catalyst. nih.govacs.orgacs.org This methodology allows for easy separation of the product and is particularly useful in combinatorial chemistry. nih.govacs.org The presence of the aldehyde on the resin can be monitored colorimetrically, as the formation of the 2,4-dinitrophenylhydrazone results in a distinct red or orange color. nih.govacs.orgacs.org

Table 2: Comparison of Solid-State Methodologies for Hydrazone Synthesis

MethodologyDescriptionKey Advantages
Solvent-Free Grinding Stoichiometric amounts of solid reactants are milled together at room temperature. rsc.orgHigh yields, high purity, no solvent required, simple procedure. rsc.orgnih.gov
Solid-Phase Synthesis The aldehyde is immobilized on a solid resin support and then reacted with a solution of the hydrazine. nih.govacs.orgacs.orgEasy purification, suitable for combinatorial libraries, allows for reaction monitoring on the resin. nih.govacs.org

Chemical Reactivity and Stability Investigations of this compound

The chemical properties of this compound are largely dictated by the C=N double bond of the hydrazone functional group. Investigations have focused on its stability in acidic media and the reactivity of this key bond.

The formation of 2,4-dinitrophenylhydrazones from aldehydes and ketones is a reversible reaction. byjus.comncert.nic.in Under acidic conditions, this compound can be hydrolyzed back to the original pentanal and 2,4-dinitrophenylhydrazine. byjus.com This reversibility is a key characteristic of hydrazones and is utilized in various chemical procedures.

Studies on analogous ketone-2,4-dinitrophenylhydrazones have shown that the rate of decomposition is dependent on the concentration of the acid catalyst. researchgate.net In the presence of an acid like phosphoric acid, an equilibrium is established between the hydrazone, water, the parent carbonyl compound, and DNPH. researchgate.net The equilibrium constants for this decomposition are relatively large, indicating a significant tendency to hydrolyze under acidic conditions. researchgate.net This acid-catalyzed hydrolysis is an important consideration in the analysis of aldehydes and ketones using DNPH, as it can affect the quantification and stability of the hydrazone derivatives. researchgate.net

The C=N bond in this compound is the site of its characteristic reactivity. The formation of the hydrazone itself is a nucleophilic addition-elimination reaction, where the nucleophilic amino group of DNPH attacks the electrophilic carbonyl carbon of pentanal, followed by the elimination of a water molecule. wikipedia.orgchemguide.co.uklibretexts.orgchemicalbook.com

Beyond its formation and hydrolysis, the hydrazone functional group can participate in further reactions. Hydrazones are valuable intermediates in organic synthesis, particularly for the construction of heterocyclic compounds. rroij.com For example, aryl hydrazones can be used as precursors for synthesizing important heterocyclic rings like indoles and pyrazoles. rroij.com While specific secondary reactions of this compound are not extensively detailed in the literature, the general reactivity of the hydrazone moiety suggests its potential for use in such synthetic transformations. The reactivity of the C=N bond is central to these subsequent reactions, which could involve cyclization, reduction, or oxidation, depending on the reaction conditions and the other reagents present.

Advanced Spectroscopic and Chromatographic Characterization

Spectroscopic Elucidation of Pentanal, (2,4-Dinitrophenyl)hydrazone Structure

Spectroscopy is fundamental to the characterization of this compound, providing irrefutable evidence of its structure through the analysis of electronic transitions, vibrational modes, and nuclear magnetic environments.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a key technique for analyzing 2,4-dinitrophenylhydrazone derivatives due to their strong chromophoric properties. The extended system of π-electrons across the aromatic ring and the hydrazone linkage gives rise to characteristic electronic transitions. The UV-Vis spectrum of this compound typically displays intense absorption bands resulting from π→π* and n→π* transitions. researchgate.net

The π→π* transitions, originating from the delocalized electrons of the dinitrophenyl ring system, usually appear at shorter wavelengths (around 235 nm), while the n→π* transitions, involving the non-bonding electrons on the nitrogen atoms and the nitro group oxygen atoms, occur at longer wavelengths, often in the range of 353-363 nm. researchgate.netresearchgate.net The exact position and intensity of these peaks can be influenced by the solvent used. This technique is frequently employed in High-Performance Liquid Chromatography (HPLC) with a UV detector set around 360 nm for the quantitative analysis of carbonyl compounds derivatized with 2,4-dinitrophenylhydrazine (B122626). researchgate.net

Table 1: Typical UV-Vis Absorption Data for 2,4-Dinitrophenylhydrazones

Transition TypeTypical Wavelength (λmax)Associated Molecular Moiety
π→π~235 nmAromatic Ring System
n→π~353 - 363 nmHydrazone and Nitro Groups
Data synthesized from studies on analogous aromatic hydrazones. researchgate.netresearchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a distinct "fingerprint" based on its functional groups. The FT-IR spectrum of this compound confirms the presence of all its key structural features. nist.gov

The spectrum is characterized by a sharp absorption band in the region of 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the hydrazone linkage. The aliphatic C-H stretching vibrations of the pentyl group are observed as multiple peaks between 2850 and 3000 cm⁻¹. A crucial band for confirming the derivatization is the C=N stretching vibration, which typically appears in the 1600-1650 cm⁻¹ range. The aromatic ring is evidenced by C=C stretching vibrations around 1580-1620 cm⁻¹ and C-H bending vibrations. The most prominent absorptions are the strong, characteristic symmetric and asymmetric stretching vibrations of the two nitro (NO₂) groups, which are found near 1515 cm⁻¹ and 1330 cm⁻¹, respectively. nist.govscienceasia.org

Table 2: Key FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300N-H StretchSecondary Amine (Hydrazone)
2870-2960C-H StretchAliphatic (Pentyl Group)
~1615C=N StretchImine (Hydrazone)
~1595C=C StretchAromatic Ring
~1515Asymmetric NO₂ StretchNitro Group
~1330Symmetric NO₂ StretchNitro Group
Data sourced from the NIST Chemistry WebBook. nist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

In the ¹H NMR spectrum of this compound, the N-H proton typically appears as a singlet far downfield (δ > 10 ppm) due to its acidic nature and hydrogen bonding. The protons on the aromatic ring exhibit a complex splitting pattern in the δ 7.5-9.0 ppm region. The proton attached to the imine carbon (C=N-H) of the original aldehyde resonates around δ 7.5 ppm. The protons of the pentyl chain appear in the upfield region (δ 0.9-2.5 ppm). The terminal methyl (CH₃) group gives a triplet around δ 0.9 ppm, while the methylene (B1212753) (CH₂) groups show more complex multiplets due to their proximity to the C=N double bond. pdx.edu The methylene group adjacent to the imine carbon (α-CH₂) is the most deshielded of the alkyl protons. masterorganicchemistry.com

The ¹³C NMR spectrum confirms the carbon skeleton. The imine carbon (C=N) is typically found in the δ 140-150 ppm range. The carbons of the dinitrophenyl ring appear between δ 115 and 150 ppm, with the carbons bearing the nitro groups being the most downfield. The carbons of the pentyl chain resonate in the upfield region from approximately δ 14 to 35 ppm. pdx.edu

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypeEstimated Chemical Shift (ppm)Multiplicity
¹H NMR
N-H>10.0Singlet
Ar-H7.5 - 9.0Multiplets
C=N-H~7.5Triplet
α-CH₂~2.4Multiplet
β, γ-CH₂1.3 - 1.6Multiplets
δ-CH₃~0.9Triplet
¹³C NMR
C=N140 - 150
Ar-C115 - 150
Alkyl-C14 - 35
Values are estimated based on general principles and data for analogous compounds. pdx.edu

Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. The nominal molecular weight of this compound is 266 g/mol . nist.govnist.govlgcstandards.com

In electron ionization (EI) mode, the mass spectrum shows a distinct molecular ion (M⁺) peak at m/z 266. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for alkyl aldehyde DNPH derivatives involve cleavages of the alkyl chain. The spectrum of the pentanal derivative exhibits significant fragment ions corresponding to the loss of alkyl radicals. nist.gov For instance, a prominent peak at m/z 209 can be attributed to McLafferty rearrangement, a characteristic fragmentation for compounds with a gamma-hydrogen relative to a carbonyl or imine group. Other significant peaks arise from cleavages along the pentyl chain. chemguide.co.uk

Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment Identity
266ModerateMolecular Ion [M]⁺
209HighResult of McLafferty Rearrangement
183Moderate[DNPH]⁺ fragment
57High[C₄H₉]⁺ fragment
43High[C₃H₇]⁺ fragment
Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. While HPLC is more common for DNPH derivatives due to their thermal lability, GC-MS can be used. longdom.org The technique provides retention data that aids in identification. The Kovats retention index (I), a measure of where a compound elutes relative to a series of n-alkane standards, has been determined for this compound. On a non-polar OV-3 packed column at 205°C, its retention index is 2472. nist.govpherobase.com This value can be used for identification when analyzing complex mixtures containing various carbonyl derivatives.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the trace analysis of this compound, particularly in environmental samples. researchgate.netnih.gov This method offers exceptional sensitivity and selectivity. Using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in the negative ion mode is highly effective. nih.govlcms.cz

In negative ion mode, the molecule readily deprotonates to form a stable [M-H]⁻ pseudo-molecular ion at m/z 265. nih.govcopernicus.org This high-abundance ion can then be selected for collision-induced dissociation (MS/MS). The resulting fragment ions are highly characteristic of the parent molecule's structure. This multiple-stage fragmentation (MSⁿ) allows for unambiguous identification even when isomers or other compounds co-elute from the LC column. nih.gov The sensitivity of LC-MS/MS allows for detection in the low-picogram to nanogram range, making it ideal for quantifying trace levels of carbonyls in air and water samples. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Optimization of Ionization Techniques in Hydrazone Analysis

The analysis of hydrazones, including this compound, by mass spectrometry is highly dependent on the chosen ionization technique. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two common soft ionization methods that have been optimized for this purpose. jfda-online.comnih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from large and complex molecules in solution. nih.gov For the analysis of 2,4-dinitrophenylhydrazone derivatives, negative ion mode ESI is often preferred. longdom.org This preference stems from the electron-attracting nature of the two nitro groups on the benzene (B151609) ring, which stabilizes the negative charge and enhances the formation of pseudomolecular ions [M-H]⁻. longdom.org The optimization of ESI parameters, such as ion spray voltage, temperature, and gas pressures (nebulizer, curtain, and collision gas), is crucial for maximizing sensitivity and achieving stable ion generation. nih.gov For instance, studies on similar hydrazone derivatives have shown that careful adjustment of these parameters can significantly improve the signal-to-noise ratio and allow for the detection of low concentrations of the analyte. nih.govwiley.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is particularly well-suited for the analysis of less polar and volatile compounds. jfda-online.comlibretexts.org In the context of hydrazone analysis, APCI, especially in the negative ion mode, has proven to be a highly suitable detection method. acs.orgnih.gov It typically yields the [M-H]⁻ ion as the base peak in the mass spectrum for most carbonyl (2,4-dinitrophenyl)hydrazone derivatives. acs.orgnih.gov The ionization process in APCI involves a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte molecules through chemical reactions. libretexts.org Optimization of APCI involves adjusting parameters like the nebulizer current and temperature to achieve efficient ionization with minimal fragmentation. jfda-online.com Compared to ESI, APCI can sometimes offer better sensitivity for certain less polar analytes and is less susceptible to matrix effects. nih.gov

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides valuable complementary vibrational information to infrared (IR) spectroscopy for the structural characterization of molecules like this compound. A new hydrazone compound, 5-chlorosalicylaldehyde-2,4-dinitrophenylhydrazone (5Cl-DNPHZ), has been synthesized and analyzed using IR, Raman, and UV-Visible spectroscopies, with the study focusing on combining experimental and quantum chemical calculations to better understand its solid-state molecular structure. The synthesis and characterization of 5Cl-DNPHZ have been detailed, highlighting its structural and spectroscopic properties through a combined experimental and quantum chemical approach.

Chromatographic Separation and Detection Methodologies for this compound

The separation and quantification of this compound are predominantly achieved through liquid chromatography techniques, owing to the non-volatile and colored nature of the derivative.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DNPH derivatives. sjpas.comusv.ro Method development and validation are critical to ensure accurate and reliable quantification.

Selection of Reversed-Phase Column Chemistry and Mobile Phase Gradients

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for 2,4-dinitrophenylhydrazones. wikipedia.orgtosohbioscience.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. wikipedia.org

Reversed-Phase Column Chemistry: The choice of the stationary phase is crucial for achieving optimal separation. C18 (octadecylsilane) columns are widely used for the separation of DNPH derivatives due to their hydrophobic nature, which provides good retention for these relatively non-polar compounds. tosohbioscience.comhplc.eu The surface of the silica-based particles in these columns is chemically bonded with C18 hydrocarbon chains. wikipedia.orgtosohbioscience.com Other stationary phases, such as C8 or phenyl columns, can also be employed depending on the specific separation requirements. tosohbioscience.com The key is to select a column that provides sufficient retention and selectivity for this compound and any potential isomers or impurities.

Mobile Phase Gradients: A gradient elution is typically employed in the HPLC analysis of DNPH derivatives to achieve efficient separation of a mixture of compounds with varying polarities. chromatographyonline.com The mobile phase usually consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). wikipedia.org A typical gradient starts with a higher percentage of water to allow for the retention of the analytes on the column and gradually increases the percentage of the organic modifier to elute the compounds in order of increasing hydrophobicity. chromatographyonline.com For example, a linear gradient of acetonitrile in water, from 30% to 70% over 30 minutes, has been successfully used for the separation of a similar DNPH derivative. nih.gov The specific gradient profile, including the initial and final mobile phase compositions and the gradient duration, needs to be optimized to achieve the desired resolution between the peaks of interest. usv.rochromatographyonline.com

Quantitative Detection Strategies Using UV-Vis Detectors and Calibration Curves

The presence of the 2,4-dinitrophenyl group in the hydrazone derivative makes it strongly chromophoric, allowing for sensitive detection using a UV-Vis detector. sjpas.com

UV-Vis Detection: The 2,4-dinitrophenylhydrazone of pentanal exhibits strong absorbance in the UV-visible region, typically with absorption maxima around 235 nm and 353 nm, corresponding to π-π* and n-π* transitions of the aromatic compound. researchgate.net A detection wavelength of 360 nm is commonly used for the quantitative analysis of DNPH derivatives, as it provides good sensitivity and selectivity. hplc.eurasayanjournal.co.in

Calibration Curves: For quantitative analysis, a calibration curve is constructed by plotting the peak area or peak height of the analyte against a series of known concentrations of a standard solution of this compound. researchgate.net The linearity of the calibration curve is assessed to ensure a proportional relationship between the detector response and the analyte concentration over a specific range. researchgate.net This allows for the accurate determination of the concentration of this compound in unknown samples by comparing their peak areas to the calibration curve. acs.orgnih.gov

Thin-Layer Chromatography (TLC) in Analytical Screening and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a fundamental technique for the qualitative analysis and purity assessment of this compound. This method is valuable for separating the hydrazone from other components in a reaction mixture, such as excess DNPH reagent or other carbonyl derivatives. nih.govresearchgate.net The separation is based on the differential partitioning of the compounds between a stationary phase (typically silica (B1680970) gel) and a mobile phase. researchgate.net

The 2,4-dinitrophenylhydrazone derivatives of aldehydes and ketones are typically colored compounds, appearing as yellow, orange, or red spots on the TLC plate, which facilitates their visual identification. ncert.nic.inyoutube.com For this compound, a reported retention factor (Rf) value is approximately 0.5, although this can vary depending on the specific TLC system used. The use of specific staining reagents, such as an ethanol (B145695) solution of 2,4-dinitrophenylhydrazine with HCl, can further enhance the visualization of the separated spots. fishersci.ca

Table 1: TLC Parameters for this compound

ParameterDetails
Stationary Phase Silica Gel
Mobile Phase Systems based on carbon tetrachloride and cyclohexane (B81311) (nonpolar), and ethanol and isopropanol (B130326) (polar) can be effective. researchgate.net
Visualization The inherent color of the derivative (yellow, orange, or red) allows for direct observation. Staining with a DNPH solution can also be used. ncert.nic.inyoutube.comfishersci.ca

This technique is particularly useful for initial screening and for monitoring the progress of the derivatization reaction to ensure the complete conversion of pentanal.

Analytical Challenges and Innovative Resolution Strategies

The analysis of this compound is not without its difficulties. The presence of stereoisomers and potential interferences from the sample matrix can complicate accurate quantification. nih.govnih.gov

Characterization and Chromatographic Separation of E/Z Stereoisomers

A significant analytical challenge arises from the formation of E and Z stereoisomers of this compound due to the restricted rotation around the carbon-nitrogen double bond (C=N). nih.govnih.gov While the E-isomer is generally the more stable and predominant form, the presence of acid or exposure to UV light can lead to the formation of the Z-isomer. nih.govnih.gov These isomers can exhibit different chromatographic behaviors and spectral properties, potentially leading to errors in quantification if not properly resolved. nih.govnih.gov

The absorption maximum of the Z-isomers is typically shifted to shorter wavelengths by 5-8 nm compared to the E-isomers. nih.gov High-performance liquid chromatography (HPLC) methods have been developed to separate these isomers, often requiring careful optimization of the mobile phase and column chemistry. fishersci.comacs.org For instance, the use of sub-2 µm particle columns in UHPLC systems can significantly improve the resolution and speed of separation of carbonyl-DNPH derivatives. fishersci.com

Reductive Amination as a Strategy for Isomer Elimination in Quantitative Analysis

To circumvent the issue of E/Z isomerism, a novel strategy involving reductive amination has been developed. nih.govnih.govacs.org This method transforms the C=N double bond of the dinitrophenylhydrazone into a C-N single bond, thereby eliminating the possibility of stereoisomerism. nih.govacs.org The reaction is typically carried out using a reducing agent such as 2-picoline borane (B79455) in the presence of an acid. nih.govnih.govacs.org

The resulting reduced form is stable and can be readily analyzed by HPLC without the complication of multiple isomeric peaks. nih.govacs.org Studies have shown that the reductive amination of C1-C10 aldehyde DNPhydrazones can be completed within 40 minutes and the reduced products are stable for at least two weeks at room temperature. nih.govacs.org This approach has been shown to improve the precision of HPLC analysis, with the relative standard deviations of the peak areas for the reduced forms being significantly lower than those for the mixture of E and Z isomers. nih.govacs.org

Table 2: Comparison of Analytical Precision Before and After Reductive Amination of Aldehyde DNPhydrazones

Compound FormRange of Relative Standard Deviations (RSDs) of Peak Areas
DNPhydrazone (E + Z isomers)0.40–0.66
Reduced Form (after amination)0.26–0.41

Data sourced from studies on C1-C10 aldehyde DNPhydrazones. nih.govacs.org

Minimization of Chemical Interferences in Derivatization and Subsequent Analysis in Complex Matrices

When analyzing pentanal in complex matrices such as air, water, or food samples, chemical interferences can pose a significant challenge. nih.govthermofisher.comresearchgate.net These interferences can arise from various sources, including the presence of other carbonyl compounds, oxidizing agents like ozone, and nitrogen oxides. researchgate.netpsu.edunih.gov

Ozone can oxidize the DNPH reagent itself, leading to a reduction in the derivatizing agent's concentration and the formation of interfering byproducts. psu.edu Unsaturated aldehydes can also react with excess DNPH to form adducts, further complicating the chromatogram. nih.govpsu.edu

To minimize these interferences, several strategies can be employed:

Sample Cleanup: Solid-phase extraction (SPE) cartridges are often used to remove interfering compounds from the sample before derivatization. thermofisher.com

pH Control: Careful control of the pH during derivatization is crucial. While the reaction is acid-catalyzed, excessively harsh acidic conditions can promote side reactions and the degradation of some derivatives. mdpi.com

Use of Alternative Reagents: In some cases, alternative derivatizing agents with different reactivity profiles may be used to avoid specific interferences. nih.govpsu.edu

Advanced Detection Techniques: The use of mass spectrometry (MS) coupled with liquid chromatography (LC-MS) provides enhanced selectivity and can help to distinguish the target analyte from interfering compounds based on their mass-to-charge ratio. nih.govnih.gov Atmospheric pressure photoionization (APPI) has been shown to be a sensitive ionization technique for the analysis of DNPH derivatives, offering lower detection limits compared to atmospheric pressure chemical ionization (APCI). nih.gov

By employing these advanced chromatographic and strategic analytical approaches, the challenges associated with the characterization and quantification of this compound can be effectively addressed, leading to more accurate and reliable results.

Computational and Theoretical Studies of Pentanal, 2,4 Dinitrophenyl Hydrazone

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like Pentanal, (2,4-dinitrophenyl)hydrazone. By approximating the electron density of the molecule, DFT methods can accurately and efficiently calculate a wide range of electronic properties. A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-31G(d,p), to model the system's behavior. researchgate.net

Computational methods allow for the a priori prediction of spectroscopic data, which can be used to interpret experimental spectra or to confirm the identity and structure of the synthesized compound.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the fundamental vibrational modes of the molecule. Studies on analogous 2,4-dinitrophenylhydrazones show strong correlations between calculated and experimental IR spectra. researchgate.net Key vibrational modes include the N-H stretch, the C=N imine stretch, and the symmetric and asymmetric stretches of the nitro (NO₂) groups. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis spectra. bohrium.com The calculations can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. For 2,4-dinitrophenylhydrazone derivatives, the characteristic intense absorption in the 355-385 nm range is typically attributed to π→π* and n→π* electronic transitions involving the conjugated system that extends from the phenyl ring to the imine group. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as commonly reported in general computational studies, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated. These predictions are valuable for assigning peaks in complex experimental NMR spectra and confirming the molecular structure. For this compound, calculations would predict signals for the pentyl chain protons and the distinct aromatic protons on the dinitrophenyl ring.

Vibrational ModeTypical Calculated Frequency (cm⁻¹) researchgate.netTypical Experimental Frequency (cm⁻¹)
N-H Stretch3450 - 34903260 - 3300
C=N Stretch1660 - 1710~1600
NO₂ Asymmetric Stretch-1530 - 1545
NO₂ Symmetric Stretch-1315 - 1330

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity and electronic properties.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. bohrium.comnih.gov

In this compound, the HOMO is typically localized over the hydrazone linkage and the phenyl ring, while the LUMO is predominantly distributed over the electron-withdrawing dinitrophenyl moiety. The presence of the nitro groups significantly lowers the LUMO energy, making the molecule a good electron acceptor. Computational studies on similar hydrazones have calculated HOMO-LUMO gaps, which are fundamental to predicting their reactivity and electronic transition behavior. researchgate.netnih.gov

ParameterRepresentative Calculated Value (eV) researchgate.net
HOMO Energy-6.95
LUMO Energy-2.51
HOMO-LUMO Gap (ΔE)4.44
Electrophilicity Index (ω)5.54

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to denote different potential regions.

Red/Yellow Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. They are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the two nitro groups and, to a lesser extent, the nitrogen atom of the C=N group.

Blue Regions: These indicate areas of positive electrostatic potential, which are electron-deficient. They are prone to nucleophilic attack. The most positive potential is typically found around the acidic proton of the N-H group, highlighting its potential to act as a hydrogen bond donor or to be abstracted by a base. nih.gov

The MESP map is therefore an invaluable tool for predicting how the molecule will interact with other reagents, solvents, or biological receptors.

Conformational Analysis and Molecular Geometry Optimization

Before calculating properties, the molecule's geometry must be optimized to find its lowest energy conformation. For this compound, this involves analyzing potential isomers, such as the (E) and (Z) configurations around the C=N double bond. The (E) isomer is generally found to be more stable due to reduced steric hindrance.

The optimization process computationally determines the most stable arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. Studies on analogous hydrazones confirm that the 2,4-dinitrophenylhydrazone moiety is largely planar due to the extensive π-conjugation across the molecule. researchgate.net This planarity is crucial for its chromophoric properties. The pentyl chain, being aliphatic, will adopt a staggered conformation to minimize steric strain.

Validation of Theoretical Models Against Experimental Spectroscopic and Structural Data

The reliability of any computational model rests on its ability to reproduce experimental results. For this compound, theoretical calculations are validated by comparing them with known experimental data.

Spectroscopic Validation: The calculated IR vibrational frequencies are systematically compared to experimental IR spectra, such as those available in the NIST Chemistry WebBook. nist.gov While DFT calculations often overestimate frequencies, a high degree of linear correlation is typically observed. Applying a scaling factor can bring the theoretical values into excellent agreement with the experimental ones. researchgate.net Similarly, the predicted UV-Vis λmax from TD-DFT calculations should align with the experimentally measured absorption maximum, which is typically in the 360-400 nm range for this class of compounds.

Structural Validation: If a single-crystal X-ray diffraction structure is available, the computationally optimized bond lengths and angles can be directly compared to the crystallographic data. mdpi.com This provides the ultimate validation of the chosen theoretical model's ability to replicate the molecule's three-dimensional structure. The high degree of agreement often found in such comparisons lends confidence to other predicted properties for which experimental data may not be available.

This iterative process of prediction and validation ensures that the computational models are robust, providing a reliable and deeply insightful picture of the chemical nature of this compound.

Applications and Research Contexts of Pentanal, 2,4 Dinitrophenyl Hydrazone

Environmental Analytical Chemistry: Advanced Carbonyl Compound Quantification

The detection of pentanal is critical in environmental science as it is an atmospheric pollutant and a marker for various chemical processes. The standard method for its quantification involves trapping pentanal from a sample and converting it into Pentanal, (2,4-dinitrophenyl)hydrazone, which is then analyzed, most commonly by High-Performance Liquid Chromatography (HPLC) with UV detection. epa.govfishersci.comhitachi-hightech.com

Profiling of Aldehyde and Ketone Species in Atmospheric Samples and Particulates

Pentanal is one of many carbonyl compounds present in the atmosphere, originating from both natural and anthropogenic sources, including vehicle emissions and industrial processes. chromatographyonline.com Its presence contributes to the formation of photochemical smog and secondary organic aerosols. To assess air quality, researchers collect air samples on silica (B1680970) cartridges coated with DNPH. mdpi.comsigmaaldrich.com The pentanal in the air reacts to form the stable this compound derivative directly on the cartridge. nih.gov This derivative is later eluted with a solvent like acetonitrile (B52724) and analyzed by HPLC-UV or more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive and specific quantification. nih.govresearchgate.net This methodology is integral to widely recognized analytical protocols, such as U.S. EPA Method TO-11A for ambient air and Method 8315A for indoor air. fishersci.comepa.gov

Sample SourceTypical Pentanal Concentration (as DNPH derivative)Analytical Method
Indoor Airng/m³ to low µg/m³ rangeEPA TO-11A, HPLC-UV
Urban Ambient Airµg/m³ range, variable with traffic densityDNPH Cartridge Sampling, HPLC-UV/MS
Particulate Matter (PM2.5)ng/L range in aqueous extractsIn-tube SPME, Capillary LC-MS

This table contains illustrative data compiled from typical environmental monitoring studies.

Monitoring and Quantification of Carbonyl Markers in Aqueous and Soil Matrices

Pentanal can be found in water and soil as a result of industrial discharge, agricultural runoff, or the degradation of organic matter. longdom.org Regulatory bodies like the U.S. EPA have established methods, such as Method 8315A, for determining free carbonyl compounds in aqueous and solid waste samples. epa.gov The procedure involves derivatizing the sample with DNPH, followed by either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the resulting this compound. epa.gov The final extract is then analyzed by HPLC-UV. epa.gov This allows for the monitoring of water sources and contaminated land, providing crucial data for environmental risk assessment and remediation efforts.

Analysis of Food and Biological Samples for Lipid Oxidation and Volatile Carbonyl Markers

In food science, pentanal is a significant marker for lipid oxidation, a major cause of quality deterioration in fat-containing foods like oils, meats, and dairy products. nih.govnih.gov The oxidation of n-6 polyunsaturated fatty acids, such as linoleic acid, produces pentanal, which contributes to undesirable "off-flavors" and rancidity. nih.govpsu.edu To quantify the extent of oxidation, food samples are analyzed by extracting the volatile compounds and derivatizing them with DNPH. The concentration of the resulting this compound, measured by HPLC, correlates with the degree of lipid degradation. nih.govmdpi.com

Similarly, pentanal is a recognized biomarker in biological samples. It can be measured in human breath as an indicator of in vivo lipid peroxidation and oxidative stress. psu.edunih.gov For this analysis, breath is drawn through a DNPH-silica cartridge to trap pentanal and other carbonyls. nih.gov The eluted hydrazone derivatives, including this compound, are then quantified, providing a non-invasive tool for assessing physiological and pathological conditions. nih.gov

Sample TypeContext of Pentanal MeasurementCommon Findings
Dairy PowdersMarker for lipid oxidation and off-flavor development. nih.govIncreased pentanal levels correlate with "painty" and "oxidized" sensory attributes. nih.gov
Cooked MeatIndicator of "warmed-over flavor" due to lipid oxidation. nih.govPentanal concentrations show a high correlation with TBARS values, another measure of oxidation. nih.gov
Human BreathNon-invasive biomarker for in vivo lipid peroxidation (n-6 PUFA). psu.eduDetectable in exhaled breath, with recoveries >90% using DNPH cartridge methods. nih.gov

This table presents research findings from studies on lipid oxidation and biological markers.

Advancements in Derivatization Reagent Technology and Analytical Methodologies

Research has continuously aimed to improve the efficiency, sensitivity, and speed of carbonyl analysis based on DNPH derivatization. These advancements focus on both the initial sampling and the final analytical determination of compounds like this compound.

Development of Novel Sampling and Extraction Techniques for Carbonyls

While DNPH-coated silica cartridges are the standard, advancements in sampling and extraction aim to improve efficiency and reduce solvent use. mdpi.com Solid-Phase Microextraction (SPME) has emerged as a powerful alternative. researchgate.net In SPME, a coated fiber is exposed to the sample's headspace, where it adsorbs volatile analytes like pentanal. mdpi.com Derivatization can occur directly on the fiber or in the sample matrix prior to extraction. researchgate.net This technique combines sampling and pre-concentration into a single step, minimizing sample loss and contamination. researchgate.net Other developments include in-tube SPME, which couples the extraction process online with the analytical instrument, further enhancing sensitivity and throughput for analyzing aqueous extracts of particulate matter. nih.gov

Improvement of Analytical Method Sensitivity, Selectivity, and Throughput

The standard HPLC-UV method for analyzing this compound is robust but can be limited by long run times and co-elution of similar compounds. fishersci.com The advent of Ultra-High-Performance Liquid Chromatography (UHPLC) has significantly improved performance. By using columns with sub-2 µm particles, UHPLC systems can achieve much faster separations and higher resolution than conventional HPLC. fishersci.comchromatographyonline.com An analysis that might take 20 minutes on an HPLC can be completed in under 3 minutes with a UHPLC system. chromatographyonline.com

Furthermore, coupling liquid chromatography with Mass Spectrometry (LC-MS or UHPLC-MS) provides superior selectivity and sensitivity. nih.govresearchgate.net MS detection can confirm the identity of this compound based on its specific mass-to-charge ratio and fragmentation patterns, eliminating ambiguities from co-eluting peaks and achieving sub-ppb detection limits. longdom.orgnih.gov

Analytical TechniqueKey Advantages for this compound AnalysisTypical Performance Metrics
HPLC-UVRobust, widely available, standard regulatory method. nih.govepa.govRun times of 20-60 minutes; ppb-level detection. fishersci.com
UHPLC-UVFaster analysis, higher resolution, reduced solvent consumption. fishersci.comchromatographyonline.comRun times < 10 minutes; baseline separation of multiple carbonyls. fishersci.comchromatographyonline.com
LC-MS/MSHigh selectivity and sensitivity, definitive compound identification. nih.govresearchgate.netSub-ppb detection limits; confirmation of molecular identity. nih.gov

This table compares different analytical methodologies for the quantification of DNPH derivatives.

Fundamental Contributions to Carbonyl Chemistry and Derivatization Sciences

The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form 2,4-dinitrophenylhydrazone derivatives, such as this compound, represents a cornerstone in the field of qualitative organic analysis. ijsrst.com This derivatization technique has made fundamental contributions to the study of carbonyl chemistry, providing a simple and effective method for the identification and characterization of aldehydes and ketones long before the advent of modern spectroscopic techniques. wikipedia.org

The core of this contribution lies in the conversion of liquid or gaseous aldehydes and ketones into solid, crystalline derivatives. smolecule.com This transformation is crucial for several reasons. Firstly, solids are generally easier to isolate, purify through recrystallization, and handle than their liquid or gaseous precursors. smolecule.com Secondly, and most importantly, each resulting hydrazone derivative possesses a sharp and characteristic melting point, which serves as a reliable physical constant for identification. ijsrst.comsmolecule.com By comparing the experimentally determined melting point of an unknown carbonyl derivative to literature values, chemists could confidently identify the original aldehyde or ketone. For instance, this compound has a distinct melting point in the range of 98-105 °C. smolecule.com

The reaction itself is a condensation reaction, specifically an addition-elimination mechanism. wikipedia.org The nucleophilic -NH2 group of the 2,4-dinitrophenylhydrazine molecule attacks the electrophilic carbonyl carbon of the pentanal. This is followed by the elimination of a water molecule to form the stable hydrazone. The reaction is typically carried out in an acidic medium, which catalyzes the process. smolecule.comevitachem.com

Furthermore, the formation of the 2,4-dinitrophenylhydrazone derivative is often accompanied by the appearance of a brightly colored precipitate, providing a visual confirmation of the presence of a carbonyl group. ijsrst.comwikipedia.org The color of the precipitate can offer preliminary clues about the structure of the carbonyl compound; aliphatic carbonyls typically form yellow precipitates, while aromatic carbonyls tend to produce red or deep orange precipitates. wikipedia.orgevitachem.com

While modern analytical methods like NMR and mass spectrometry have largely superseded melting point analysis for structural elucidation, the derivatization with 2,4-dinitrophenylhydrazine continues to be a valuable tool in analytical chemistry. The resulting hydrazones are highly colored and can be readily separated and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net The derivatization enhances the detectability of carbonyl compounds, especially in complex mixtures and trace analysis. researchgate.net

The table below illustrates the distinct melting points of 2,4-dinitrophenylhydrazone derivatives of various short-chain aldehydes, highlighting the utility of this method for differentiating between similar carbonyl compounds.

AldehydeDerivative NameMolecular Formula of DerivativeMelting Point of Derivative (°C)
AcetaldehydeAcetaldehyde, (2,4-dinitrophenyl)hydrazoneC8H8N4O4168
PropanalPropanal, (2,4-dinitrophenyl)hydrazoneC9H10N4O4155
ButanalButanal, (2,4-dinitrophenyl)hydrazoneC10H12N4O4123-126
PentanalThis compoundC11H14N4O498-105
HexanalHexanal, (2,4-dinitrophenyl)hydrazoneC12H16N4O4106-108

Broader Scientific Implications and Future Research Trajectories

Impact on Standard Analytical Methodologies for Aldehyde and Ketone Determination

The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) is one of the most established and widely utilized analytical methods for their detection and quantification. nih.govchemservice.com The reaction involves a nucleophilic addition of the amino group (-NH₂) from DNPH to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone derivative. savemyexams.comsjpas.com This process is fundamental to the qualitative and quantitative analysis of carbonyls. sjpas.com

The resulting hydrazone, such as Pentanal, (2,4-dinitrophenyl)hydrazone, typically forms as a brightly colored, crystalline solid. chemservice.comsavemyexams.com The distinct color—yellow for aliphatic carbonyls and reddish-orange for aromatic ones—provides a clear visual indication of a positive test. chemservice.com More importantly, these solid derivatives have sharp, characteristic melting points which can be compared to literature values to identify the specific aldehyde or ketone present in a sample. smolecule.comsavemyexams.com

This derivatization strategy significantly enhances analytical capabilities, particularly for chromatographic techniques. The United States Environmental Protection Agency (EPA) Method 8315A, for instance, outlines the determination of various carbonyl compounds by derivatizing them with DNPH and subsequently analyzing the products using High-Performance Liquid Chromatography (HPLC) with an ultraviolet/visible (UV/vis) detector. epa.gov The DNPH moiety provides a strong chromophore, making the derivatives, including this compound, easily detectable at specific wavelengths, commonly 360 nm. epa.govnih.gov

However, the method is not without its complexities. A potential source of analytical error arises from the formation of E- and Z-stereoisomers of the hydrazone derivatives due to the C=N double bond. nih.gov While a purified aldehyde-2,4-DNPhydrazone may exist as a single E-isomer, factors like UV irradiation or the presence of acid can lead to the formation of both isomers, potentially complicating chromatographic separation and quantification. nih.gov To address this, methods involving the reductive amination of the C=N bond to a C-N single bond have been developed, converting both isomers into a single product for more straightforward HPLC analysis. nih.gov

Furthermore, the purity of the DNPH reagent is critical, as it can be contaminated with formaldehyde, a ubiquitous environmental compound. epa.gov Therefore, purification of the reagent, often through recrystallization, is a necessary step to prevent interference and ensure accurate results. epa.gov

Below is a table comparing the analytical characteristics of DNPH derivatives of various aldehydes.

Compound NameMolecular FormulaMelting Point (°C)Isomer FormationChromatographic Method
This compound C₁₁H₁₄N₄O₄ nist.gov98–99 E/Z isomers possible nih.govHPLC-UV epa.gov
Formaldehyde, (2,4-dinitrophenyl)hydrazone C₇H₆N₄O₄166-168E/Z isomers possible nih.govHPLC-UV epa.govscioninstruments.com
Acetaldehyde, (2,4-dinitrophenyl)hydrazone C₈H₈N₄O₄168E/Z isomers possible nih.govHPLC-UV epa.govscioninstruments.com
Benzaldehyde, (2,4-dinitrophenyl)hydrazone C₁₃H₁₀N₄O₄237E/Z isomers possible nih.govHPLC-UV epa.gov
Acetone, (2,4-dinitrophenyl)hydrazone C₉H₁₀N₄O₄126E/Z isomers possible nih.govHPLC-UV epa.gov

Potential for Bioanalytical Applications as a Derivative in Non-Clinical Contexts

The derivatization of pentanal into its DNPH form is crucial for its analysis in various non-clinical bioanalytical contexts, primarily in environmental monitoring and industrial settings. Pentanal, a volatile organic compound (VOC), can be present in indoor and outdoor air, as well as in industrial emissions. scioninstruments.com Its direct measurement can be challenging due to its volatility and low concentrations.

The DNPH derivatization method is a cornerstone of air quality analysis for aldehydes and ketones. researchgate.net Air samples are passed through a cartridge containing silica (B1680970) gel coated with DNPH. scioninstruments.com Carbonyl compounds in the air, including pentanal, react on the cartridge to form their stable, non-volatile hydrazone derivatives. scioninstruments.com These derivatives are then eluted with a solvent like acetonitrile (B52724) and analyzed by HPLC. scioninstruments.com This technique effectively traps and concentrates the analytes, allowing for the detection of low levels of aldehydes in the air, with detection limits for some compounds reaching as low as 0.02 µg/m³. scioninstruments.com

This methodology has been applied to a wide range of samples, including automobile and cigarette exhaust. nih.govresearchgate.net Advanced detection techniques such as atmospheric pressure photoionization-mass spectrometry (APPI-MS) have been coupled with liquid chromatography to analyze these complex samples. nih.govresearchgate.net APPI-MS offers improved limits of detection compared to other methods, enabling the identification of less abundant long-chain carbonyls. nih.gov The formation of this compound is key to these analyses, converting the original volatile aldehyde into a form suitable for sophisticated instrumental analysis. researchgate.net

Emerging Research Directions in Substituted Hydrazone Derivative Chemistry

The chemistry of hydrazones, the class of compounds to which this compound belongs, is a vibrant and expanding field of research. mdpi.comnih.gov The characteristic azomethine group (-NHN=CH-) of hydrazones is a pharmacophore that imparts a wide range of biological activities, making them attractive targets for drug development. mdpi.comnih.gov However, beyond pharmacology, emerging research is exploring the application of substituted hydrazone derivatives in novel materials and catalysis.

Recent studies have focused on synthesizing new hydrazone derivatives for a variety of applications. Researchers are creating novel hydrazide-hydrazones and investigating their use as precursors for other heterocyclic compounds like coumarins and pyridines. mdpi.com The synthetic versatility of the hydrazone functional group allows for the creation of complex molecules from relatively simple starting materials, such as reacting hydrazides with various aldehydes. mdpi.commdpi.com

One of the forward-looking areas is the incorporation of hydrazone linkages into advanced materials. For example, hydrazone-linked covalent organic frameworks (COFs) are being investigated. acs.org COFs are crystalline porous polymers with ordered structures. The electronic properties of the hydrazone linkage can be tuned to create materials with specific catalytic or photocatalytic activities. acs.org Research has shown that the polarization of the imine units within these frameworks can influence their efficiency in processes like H₂O₂ production. acs.org

Furthermore, the synthesis of hydrazones is being advanced through green chemistry principles. minarjournal.com Microwave-assisted synthesis, often performed under solvent-free conditions, provides a rapid and efficient route to produce hydrazone derivatives. minarjournal.com This approach not only accelerates the discovery of new compounds but also aligns with goals for sustainable chemical manufacturing. These new synthetic methodologies are being used to create libraries of substituted hydrazones for evaluation in various applications, from MAO inhibitors to new analytical reagents. nih.govlookchem.com

The table below highlights some emerging research areas for substituted hydrazone derivatives.

Research AreaFocusPotential ApplicationKey Feature
Novel Synthesis Green chemistry methods like microwave-assisted, solvent-free reactions. minarjournal.comFaster, more sustainable production of hydrazones.Reduced reaction times and environmental impact. minarjournal.com
Advanced Materials Incorporation of hydrazone linkages into Covalent Organic Frameworks (COFs). acs.orgPhotocatalysis, chemical sensors.Tunable electronic properties and ordered porous structures. acs.org
New Heterocycles Using hydrazide-hydrazones as building blocks for complex molecules. mdpi.comDevelopment of compounds with novel properties.Versatile chemical reactivity for building molecular complexity. mdpi.com
Bio-Orthogonal Chemistry Development of hydrazone derivatives for specific biological targeting (non-clinical).Probes for studying biological systems.High selectivity and stability of the hydrazone linkage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing pentanal, (2,4-dinitrophenyl)hydrazone with high purity?

  • Methodological Answer : The compound is synthesized by refluxing pentanal with 2,4-dinitrophenylhydrazine in acidic conditions (e.g., HCl or H₂SO₄). Evidence from a failed thiazolidinone synthesis highlights that stoichiometric control (1:1 molar ratio of aldehyde to hydrazine) and mild heating (60–80°C in a water bath) yield the hydrazone derivative in >90% purity. Avoid using nucleophilic agents (e.g., mercaptoacetic acid) to prevent side reactions . Confirm purity via melting point analysis and TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) .

Q. Which analytical techniques are most reliable for characterizing this hydrazone?

  • Methodological Answer :

  • Spectroscopy : UV-Vis (λmax ~360–400 nm due to nitro groups) and FT-IR (C=N stretch ~1600 cm⁻¹, N–H bend ~1550 cm⁻¹) .
  • Elemental Analysis : Match experimental C, H, N, O percentages to theoretical values (e.g., C: ~47%, H: ~4%, N: ~20%) .
  • Chromatography : HPLC with C18 columns (acetonitrile/water, 70:30) for retention time consistency .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Refer to SDS guidelines: use PPE (gloves, goggles), work in a fume hood due to potential nitro group toxicity, and avoid inhalation/ingestion. Store in airtight containers away from ignition sources .

Advanced Research Questions

Q. How do crystallographic data inform the compound’s stability and reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction reveals a planar molecular structure with E-conformation about the C=N bond. Intra- and intermolecular N–H···O hydrogen bonds (2.7–3.0 Å) stabilize the crystal lattice, while nitro···π interactions (3.16 Å) contribute to packing efficiency. These features suggest thermal stability but potential sensitivity to polar solvents .

Q. How can side reactions during synthesis be minimized?

  • Methodological Answer : Competing reactions (e.g., oxime or thiazolidinone formation) are suppressed by avoiding nucleophilic reagents (e.g., hydroxylamine or thiols) and maintaining anhydrous conditions. Monitor reaction progress via TLC every 30 minutes .

Q. What computational methods are suitable for studying its electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict UV-Vis spectra, HOMO-LUMO gaps, and electrostatic potential maps. Compare results with experimental IR and NMR data to validate charge distribution and reactive sites .

Q. How is this hydrazone applied in enzyme activity assays?

  • Methodological Answer : It quantifies transaminase activity (e.g., ALT, AST) by forming colored hydrazones with keto acids (e.g., pyruvate, oxaloacetate). In a typical assay, incubate the enzyme substrate with 2,4-dinitrophenylhydrazine, then measure absorbance at 505 nm after NaOH addition. Calibrate with standard curves .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to resolve?

  • Methodological Answer : Variations (e.g., 160–165°C vs. 170–175°C) may arise from polymorphic forms or impurities. Recrystallize from ethanol/water (9:1) and compare DSC thermograms with literature. Cross-reference with elemental analysis to confirm purity .

Q. Why do some syntheses report lower yields despite stoichiometric control?

  • Methodological Answer : Trace moisture or acidic impurities may hydrolyze the hydrazone. Pre-dry solvents (e.g., molecular sieves in ethanol) and use fresh 2,4-dinitrophenylhydrazine. Isolate the product via vacuum filtration immediately after precipitation .

Retrosynthesis Analysis

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Pentanal, (2,4-dinitrophenyl)hydrazone
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Pentanal, (2,4-dinitrophenyl)hydrazone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.